(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine
Description
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine is a chiral cyclohexane derivative featuring a benzyloxy group at the C2 position and an amine group at the C1 position. Its stereochemistry defines its spatial arrangement, distinguishing it from other stereoisomers such as (1R,2R) and (1S,2S) configurations. The compound’s molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol), consistent with its benzyloxycyclohexanamine class .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S,2R)-2-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m0/s1 |
InChI Key |
NTHNRYLIXJZHRZ-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is readily available and inexpensive.
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the intermediate imine is reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amide, urea, or sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand for studying enzyme-substrate interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of benzyloxycyclohexanamine derivatives significantly influences their physical and chemical properties. Key isomers include:
Key Observations :
- The (1R,2R) and (1S,2S) isomers are enantiomers with trans configurations, while (1S,2R) is a diastereomer with a distinct spatial arrangement .
- The hydrochloride salt of (1S,2S)-2-(benzyloxy)cyclohexan-1-amine (CAS 1010811-74-1) has a purity of 95%, suggesting similar purification challenges for the (1S,2R) variant .
Structurally Related Derivatives
describes analogs with modified substituents, such as dibenzylamino or hydroxy groups, which exhibit distinct properties:
Implications :
- Optical rotation varies widely with substituent type and stereochemistry. The (1S,2R) target may exhibit intermediate values depending on functional groups .
- Synthetic yields for benzyloxycyclohexanamine derivatives often exceed 85% under reflux conditions, suggesting feasible scalability for the (1S,2R) isomer .
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